Des(phenylbutoxy)phenylpropoxy salmeterol
Overview
Description
Synthesis Analysis
The synthesis of a novel salmeterol derivative involves a multi-step chemical process, including Boc selective protection of the sec-amino group, intramolecular ester exchange reaction, ketal protection, Friedel-Crafts reaction of methyl naphthalene acid, and hydrolysis, using ketal-protected salmeterol as the starting material. This derivative, 1-hydroxy-4-【2-hydroxy-5-【1-hydroxy-2-{[6-(4-phenylbutoxy) hexyl]amino} ethyl】phenmethyl】-2-naphthalenecarboxylic acid, was synthesized with a total yield of 16.3% (Cai Xiao-yan, 2015).
Molecular Structure Analysis
The molecular structure of the salmeterol derivative was characterized using 1H NMR and MS techniques, confirming the complex architecture of this molecule. This derivative showcases a unique structural arrangement that underlines its potential for diverse chemical interactions and reactions (Cai Xiao-yan, 2015).
Chemical Reactions and Properties
Salmeterol derivatives engage in various chemical reactions, including interactions with deep eutectic solvents (DES) and involvement in co-oxidation processes. These reactions highlight the compound's reactive nature and its potential for forming new chemical entities or being part of complex chemical processes (G. Degen, M. Metzler, & K. Sivarajah, 1986).
Physical Properties Analysis
The physical properties of salmeterol derivatives, such as solubility, melting point, and phase behavior, can be influenced by their interaction with deep eutectic solvents (DES). These properties are crucial for understanding the compound's behavior in various environments and applications (Ryan Stefanovic et al., 2017).
Chemical Properties Analysis
The chemical properties of Des(phenylbutoxy)phenylpropoxy salmeterol, including reactivity, stability, and interaction with other chemical species, are central to its potential applications in chemistry and related fields. Its interaction with DES and other solvents showcases its versatility and the possibility of its inclusion in various chemical processes and formulations (Malwina Momotko et al., 2020).
properties
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(3-phenylpropoxy)hexylamino]ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c26-19-22-17-21(12-13-23(22)27)24(28)18-25-14-6-1-2-7-15-29-16-8-11-20-9-4-3-5-10-20/h3-5,9-10,12-13,17,24-28H,1-2,6-8,11,14-16,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSOCURVSKRIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141028 | |
Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Des(phenylbutoxy)phenylpropoxy salmeterol | |
CAS RN |
94749-11-8 | |
Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94749-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Des(phenylbutoxy)phenylpropoxy salmeterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES(PHENYLBUTOXY)PHENYLPROPOXY SALMETEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F7PT659E4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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